Cas no 871329-73-6 (N-Benzyl 3-borono-4-methylbenzenesulfonamide)
N-Benzyl 3-borono-4-methylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- (5-(Benzyl(hydrosulfonyl)amino)-2-methylphenyl)boronic acid
- 5-Benzylsulfamoyl-2-methylbenzeneboronic acid
- [5-(benzylsulfamoyl)-2-methylphenyl]boronic acid
- Boronic acid,B-[2-methyl-5-[[(phenylmethyl)amino]sulfonyl]phenyl]-
- N-Benzyl 3-borono-4-methylbenzenesulfonamide
- 5-(N-Benzylsulphonamido)-2-methylbenzeneboronic acid
- FT-0688849
- MFCD07363760
- AB30706
- 871329-73-6
- (5-(N-Benzylsulfamoyl)-2-methylphenyl)boronicacid
- 5-(N-Benzylsulphamoyl)-2-methylbenzeneboronic acid
- WJB32973
- DTXSID50657220
- (5-(N-Benzylsulfamoyl)-2-methylphenyl)boronic acid
- PS-9681
- CS-0175777
- AKOS015833523
- 5-(N-BENZYLSULFAMOYL)-2-METHYLPHENYLBORONIC ACID
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- MDL: MFCD07363760
- Inchi: 1S/C14H16BNO4S/c1-11-7-8-13(9-14(11)15(17)18)21(19,20)16-10-12-5-3-2-4-6-12/h2-9,16-18H,10H2,1H3
- InChI Key: VFDVOIFZPBZUIB-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=C(B(O)O)C=1)(NCC1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 305.08900
- Monoisotopic Mass: 305.0893093g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 417
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95Ų
Experimental Properties
- Melting Point: 118-122
- PSA: 95.01000
- LogP: 1.62500
N-Benzyl 3-borono-4-methylbenzenesulfonamide Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
N-Benzyl 3-borono-4-methylbenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B233118-25mg |
N-Benzyl 3-borono-4-methylbenzenesulfonamide |
871329-73-6 | 25mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B233118-50mg |
N-Benzyl 3-borono-4-methylbenzenesulfonamide |
871329-73-6 | 50mg |
$ 115.00 | 2023-04-18 | ||
| TRC | B233118-100mg |
N-Benzyl 3-borono-4-methylbenzenesulfonamide |
871329-73-6 | 100mg |
$ 167.00 | 2023-04-18 | ||
| TRC | B233118-250mg |
N-Benzyl 3-borono-4-methylbenzenesulfonamide |
871329-73-6 | 250mg |
$ 293.00 | 2023-04-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N187341-1g |
N-Benzyl 3-borono-4-methylbenzenesulfonamide |
871329-73-6 | 98% | 1g |
¥1862.90 | 2023-09-01 | |
| Apollo Scientific | OR4234-250mg |
5-(N-Benzylsulphamoyl)-2-methylbenzeneboronic acid |
871329-73-6 | 97% | 250mg |
£98.00 | 2025-02-20 | |
| abcr | AB352214-250 mg |
5-Benzylsulfamoyl-2-methylbenzeneboronic acid, 97%; . |
871329-73-6 | 97% | 250mg |
€297.00 | 2023-06-20 | |
| abcr | AB352214-1 g |
5-Benzylsulfamoyl-2-methylbenzeneboronic acid, 97%; . |
871329-73-6 | 97% | 1g |
€613.20 | 2023-06-20 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52919-250mg |
5-Benzylsulfamoyl-2-methylbenzeneboronic acid, 97% |
871329-73-6 | 97% | 250mg |
¥3166.00 | 2023-05-18 | |
| Alichem | A019119027-1g |
(5-(N-Benzylsulfamoyl)-2-methylphenyl)boronic acid |
871329-73-6 | 97% | 1g |
$334.95 | 2023-08-31 |
N-Benzyl 3-borono-4-methylbenzenesulfonamide Suppliers
N-Benzyl 3-borono-4-methylbenzenesulfonamide Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on N-Benzyl 3-borono-4-methylbenzenesulfonamide
N-Benzyl 3-borono-4-methylbenzenesulfonamide (CAS No. 871329-73-6): An Overview
N-Benzyl 3-borono-4-methylbenzenesulfonamide (CAS No. 871329-73-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique boronic acid functionality and sulfonamide group, which contribute to its potential applications in various therapeutic areas.
The chemical structure of N-Benzyl 3-borono-4-methylbenzenesulfonamide consists of a benzyl group attached to a sulfonamide moiety, with a boronic acid substituent on the aromatic ring. The presence of these functional groups imparts specific chemical and biological properties, making it a valuable candidate for drug discovery and development.
Recent studies have highlighted the potential of N-Benzyl 3-borono-4-methylbenzenesulfonamide in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent anti-inflammatory properties, which could be beneficial in managing conditions such as rheumatoid arthritis and inflammatory bowel disease. The researchers found that the boronic acid group plays a crucial role in modulating key inflammatory pathways, thereby reducing inflammation and associated symptoms.
In addition to its anti-inflammatory effects, N-Benzyl 3-borono-4-methylbenzenesulfonamide has also shown promise in cancer research. A preclinical study conducted by a team at the National Institutes of Health (NIH) demonstrated that this compound can inhibit the growth of certain cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action appears to involve the disruption of cellular signaling pathways that are critical for tumor growth and survival.
The pharmacokinetic properties of N-Benzyl 3-borono-4-methylbenzenesulfonamide have been extensively studied to ensure its suitability for therapeutic use. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for effective drug delivery and minimal side effects. The compound's high solubility and stability under physiological conditions further enhance its potential as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of N-Benzyl 3-borono-4-methylbenzenesulfonamide in human subjects. Early results from Phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to further investigate its therapeutic potential.
Beyond its direct therapeutic applications, N-Benzyl 3-borono-4-methylbenzenesulfonamide has also been explored as a tool in chemical biology research. Its unique chemical structure makes it an excellent ligand for studying protein-protein interactions and enzyme inhibition. This has led to its use in high-throughput screening assays to identify novel drug targets and develop new therapeutic strategies.
In conclusion, N-Benzyl 3-borono-4-methylbenzenesulfonamide (CAS No. 871329-73-6) is a multifaceted compound with significant potential in both basic research and clinical applications. Its anti-inflammatory and anticancer properties, coupled with favorable pharmacokinetic characteristics, make it an exciting candidate for further development in the pharmaceutical industry. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for new treatment options in various medical fields.
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